3,5-Dichloro-4-fluoroaniline
Overview
Description
3,5-Dichloro-4-fluoroaniline: is an organic compound with the molecular formula C6H4Cl2FN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dichloro-4-fluoroaniline involves the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene. The reaction is typically carried out in a high-pressure autoclave under the action of a catalyst, such as palladium on carbon (Pd/C). The reaction conditions include a pressure of 1.0-4.0 MPa, a temperature range of 60-120°C, and a reaction time of 2-5 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration, addition of antioxidants, and rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-4-fluoroaniline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro and nitroso derivatives.
Reduction: Formation of various aniline derivatives.
Substitution: Formation of substituted aniline compounds.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems and their potential as bioactive molecules .
Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-fluoroaniline exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms in the benzene ring enhances the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
3,5-Dichloroaniline: Similar structure but lacks the fluorine atom.
4-Fluoroaniline: Similar structure but lacks the chlorine atoms.
3,5-Difluoroaniline: Similar structure but has fluorine atoms instead of chlorine.
Uniqueness: 3,5-Dichloro-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical and physical properties. This combination of halogens enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3,5-dichloro-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTZSKQMAITPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181730 | |
Record name | 3,5-Dichloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2729-34-2 | |
Record name | 3,5-Dichloro-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2729-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-dichloro-4-fluoroaniline important in chemical synthesis?
A1: this compound serves as a crucial building block for synthesizing more complex molecules. Specifically, it's a valuable precursor to 2,6-dichlorofluorobenzene []. This is achieved through a diazotization reaction followed by the replacement of the diazo group with hydrogen using a reducing agent [].
Q2: What are the advantages of the synthetic methods described in the research for producing 2,6-dichlorofluorobenzene from this compound?
A2: The research highlights the use of a tubular reactor for diazotization of this compound to produce a diazonium salt intermediate []. This method offers several advantages:
- Improved Yield: The controlled environment of the tubular reactor minimizes side reactions like diazonium salt coupling and decomposition, leading to a higher final yield of 5-bromo-1,3-dichloro-2-fluorobenzene [].
- Enhanced Safety: Continuous flow processes within the tubular reactor contribute to safer operation compared to traditional batch reactions [].
- Efficiency and Scalability: The tubular reactor allows for continuous production, shortening reaction times, conserving energy, and making the process more suitable for industrial scaling [].
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